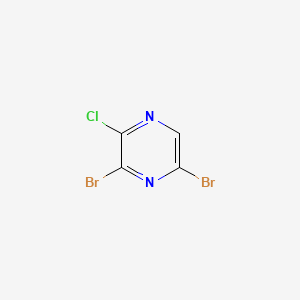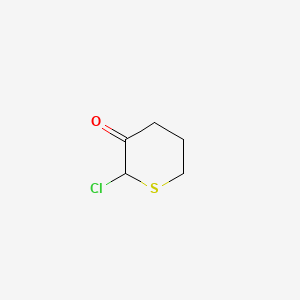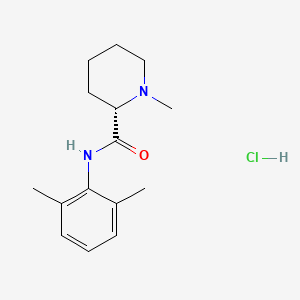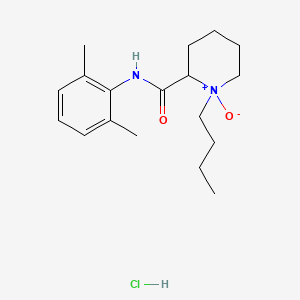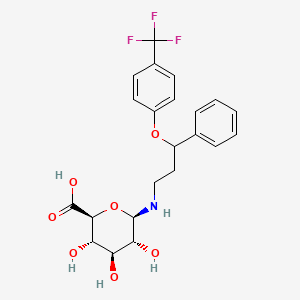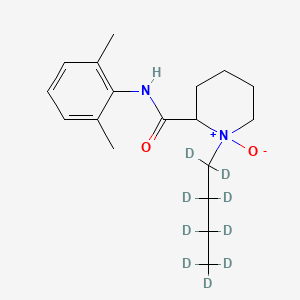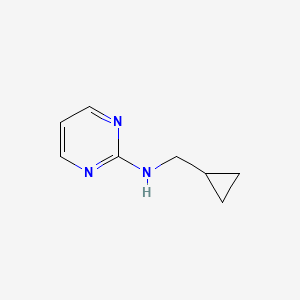
Nemadipine B-d10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nemadipine B-d10 is a deuterated analog of Nemadipine B, a compound known for its bioactive properties. The molecular formula of this compound is C₁₉H₁₁D₁₀Cl₂NO₄, and it has a molecular weight of 408.34 g/mol . This compound is primarily used in scientific research due to its stable isotopic labeling, which makes it valuable in various analytical and experimental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nemadipine B-d10 involves the incorporation of deuterium atoms into the molecular structure of Nemadipine B. This can be achieved through several synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of Nemadipine B in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium . The reaction conditions typically include a catalyst such as palladium on carbon and a controlled temperature and pressure environment to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient and consistent deuteration. The reaction is carried out in specialized reactors designed to handle the high pressures and temperatures required for the process. Quality control measures are implemented to ensure the purity and isotopic labeling of the final product .
Chemical Reactions Analysis
Types of Reactions
Nemadipine B-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Nemadipine B-d10 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of Nemadipine B and its derivatives.
Biology: Employed in metabolic studies to track the distribution and metabolism of Nemadipine B in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry
Mechanism of Action
Nemadipine B-d10, like its non-deuterated counterpart, acts as a calcium channel blocker. It inhibits the influx of calcium ions through voltage-dependent calcium channels in vascular smooth muscle and cardiac muscle cells. This leads to vasodilation and a reduction in blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling and muscle contraction .
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another calcium channel blocker with similar pharmacological properties.
Nimodipine: Known for its selectivity towards cerebral vasculature.
Amlodipine: A long-acting calcium channel blocker used in the treatment of hypertension and angina.
Uniqueness of Nemadipine B-d10
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical studies. The deuterium atoms make it distinguishable from other similar compounds in mass spectrometry and other analytical techniques, providing a valuable tool for researchers .
Properties
CAS No. |
1794971-22-4 |
|---|---|
Molecular Formula |
C19H21Cl2NO4 |
Molecular Weight |
408.341 |
IUPAC Name |
bis(1,1,2,2,2-pentadeuterioethyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H21Cl2NO4/c1-5-25-18(23)14-10(3)22-11(4)15(19(24)26-6-2)16(14)12-8-7-9-13(20)17(12)21/h7-9,16,22H,5-6H2,1-4H3/i1D3,2D3,5D2,6D2 |
InChI Key |
BLLWOXSSRQPDAT-JKSUIMTKSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OCC)C)C |
Synonyms |
4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid 3,5-Diethyl Ester-d10; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


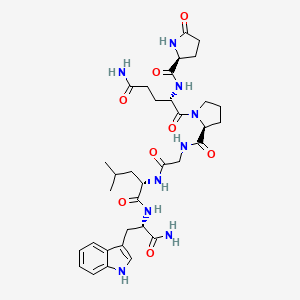
![2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine-d4](/img/structure/B586025.png)

